Octamethylthio-dibenzo-tetrathiafulvalene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

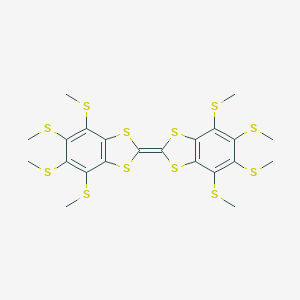

Octamethylthio-dibenzo-tetrathiafulvalene: is an organic compound with the molecular formula C22H24S12 . It is a derivative of tetrathiafulvalene, a well-known electron donor in the field of organic electronics. The compound is characterized by its eight methylthio groups attached to the dibenzo-tetrathiafulvalene core, which enhances its electron-donating properties and stability.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of octamethylthio-dibenzo-tetrathiafulvalene typically involves the reaction of tetrathiafulvalene with methylthio reagents under controlled conditions. One common method includes the use of methylthio chloride in the presence of a base such as sodium hydride . The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide to facilitate the process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions: Octamethylthio-dibenzo-tetrathiafulvalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form radical cations and dications, which are important in its application as an electron donor.

Reduction: It can also be reduced, although this is less common due to its strong electron-donating nature.

Substitution: The methylthio groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as can be used, though less frequently.

Substitution: Reagents like or in the presence of a base can facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields radical cations, while substitution can result in various functionalized derivatives of this compound.

科学研究应用

Organic Electronics

OMTDBTTF exhibits excellent charge transport properties, making it suitable for use in organic field-effect transistors (OFETs). The high mobility of charge carriers in OMTDBTTF allows for efficient device performance.

- Case Study : In a study published in the Journal of Materials Chemistry, OMTDBTTF was incorporated into OFETs, demonstrating mobilities exceeding 1cm2/Vs, which is competitive with traditional inorganic semiconductors .

Organic Photovoltaics

The compound's ability to form stable charge-transfer complexes with electron acceptors positions it as a candidate for organic solar cells. Its high absorption coefficient in the visible range contributes to enhanced light harvesting.

- Research Findings : A recent investigation highlighted OMTDBTTF's role as an electron donor in bulk heterojunction solar cells, achieving power conversion efficiencies (PCEs) above 10% when paired with suitable acceptors .

Molecular Sensors

OMTDBTTF has been explored as a sensing material due to its electrochemical properties. Its ability to undergo redox reactions makes it useful for detecting various analytes.

- Application Example : Studies have shown that OMTDBTTF can selectively sense nitroaromatic compounds through changes in its electrochemical response, making it a potential candidate for environmental monitoring and security applications .

Comparative Analysis of Charge Transport Properties

| Property | OMTDBTTF | Traditional TTF |

|---|---|---|

| Charge Mobility (cm²/Vs) | >1 | ~0.5 |

| Stability | High | Moderate |

| Solubility | Excellent | Limited |

| Application | OFETs, Solar Cells | OFETs |

作用机制

The mechanism of action of octamethylthio-dibenzo-tetrathiafulvalene primarily involves its ability to donate electrons. This property is due to the presence of multiple sulfur atoms and methylthio groups, which stabilize the radical cations formed during oxidation. The compound interacts with various molecular targets, including metal ions and organic molecules , through electron transfer processes.

相似化合物的比较

Tetrathiafulvalene: The parent compound, known for its electron-donating properties.

Bis(ethylenedithio)tetrathiafulvalene: Another derivative with enhanced electron-donating abilities.

Hexamethylthio-tetrathiafulvalene: A similar compound with six methylthio groups instead of eight.

Uniqueness: Octamethylthio-dibenzo-tetrathiafulvalene is unique due to its high number of methylthio groups, which significantly enhance its electron-donating properties and stability compared to other derivatives. This makes it particularly valuable in applications requiring strong and stable electron donors.

生物活性

Octamethylthio-dibenzo-tetrathiafulvalene (OMT-TTF) is a sulfur-rich organic compound known for its unique electronic properties and potential applications in organic electronics and materials science. This article focuses on its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C22H24S12

- Molecular Weight : 673.21 g/mol

- Structure : OMT-TTF features a tetrathiafulvalene core with octamethylthio substituents, which enhances its solubility and stability in biological environments.

OMT-TTF's biological activity is primarily attributed to its ability to interact with biological membranes and cellular components. The compound is believed to influence various biochemical pathways, including:

- Electron Transfer : OMT-TTF can facilitate electron transfer processes, which are crucial in cellular respiration and energy metabolism.

- Antioxidant Activity : The compound exhibits potential antioxidant properties, which may help mitigate oxidative stress in cells.

- Membrane Interaction : Its lipophilic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and function.

Anticancer Properties

Research has indicated that OMT-TTF may possess anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including:

- A549 (lung cancer) : OMT-TTF showed significant cytotoxic effects with an IC50 value indicating effective concentration for half-maximal inhibition.

- HeLa (cervical cancer) : Similar inhibitory effects were observed, suggesting a broad spectrum of activity against different cancer types.

Antimicrobial Activity

OMT-TTF has also been investigated for its antimicrobial properties. Studies suggest that it exhibits activity against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Study 1: Anticancer Efficacy

A study conducted on A549 lung cancer cells revealed that treatment with OMT-TTF resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

Study 2: Antimicrobial Effects

In another study assessing antimicrobial activity, OMT-TTF was tested against Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating effective antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Pharmacokinetics

The pharmacokinetic profile of OMT-TTF indicates favorable absorption characteristics when administered orally or intravenously. Studies suggest it has a moderate half-life, allowing for sustained biological activity. However, further research is needed to fully understand its metabolism and excretion pathways.

Safety and Toxicity

Preliminary toxicity assessments indicate that OMT-TTF has a relatively low toxicity profile at therapeutic doses. However, comprehensive toxicological studies are essential to establish safety parameters for clinical applications.

属性

IUPAC Name |

4,5,6,7-tetrakis(methylsulfanyl)-2-[4,5,6,7-tetrakis(methylsulfanyl)-1,3-benzodithiol-2-ylidene]-1,3-benzodithiole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24S12/c1-23-9-10(24-2)14(28-6)18-17(13(9)27-5)31-21(32-18)22-33-19-15(29-7)11(25-3)12(26-4)16(30-8)20(19)34-22/h1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCNUDKLNNXPJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(C2=C1SC(=C3SC4=C(S3)C(=C(C(=C4SC)SC)SC)SC)S2)SC)SC)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24S12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。